4-Hydroxy-7-[(4-methoxyphenyl)amino]naphthalen-2-sulphonic acid
Overview
Description
4-Hydroxy-7-[(4-methoxyphenyl)amino]naphthalen-2-sulphonic acid is an organic compound with the molecular formula C({17})H({15})NO(_{5})S and a molecular weight of 345.37 g/mol . This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine. It features a naphthalene ring system substituted with hydroxy, methoxyphenylamino, and sulphonic acid groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-7-[(4-methoxyphenyl)amino]naphthalen-2-sulphonic acid typically involves the following steps:
Nitration of Naphthalene: Naphthalene is nitrated to form 1-nitronaphthalene.
Reduction: The nitro group is reduced to an amino group, yielding 1-aminonaphthalene.
Sulphonation: The amino group is then sulphonated to introduce the sulphonic acid group.
Hydroxylation: Hydroxylation of the naphthalene ring introduces the hydroxy group.
Amination: Finally, the methoxyphenyl group is introduced via an amination reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products, with careful control of temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-7-[(4-methoxyphenyl)amino]naphthalen-2-sulphonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The sulfonic acid group can participate in electrophilic aromatic substitution reactions.
Coupling Reactions: The amino group can engage in coupling reactions with diazonium salts to form azo compounds.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO(_4)), chromium trioxide (CrO(_3)).
Reducing Agents: Sodium borohydride (NaBH(_4)), hydrogen gas (H(_2)) with a palladium catalyst.
Substitution Reagents: Sulfuric acid (H(_2)SO(_4)), chlorosulfonic acid (ClSO(_3)H).
Coupling Reagents: Diazonium salts, often generated in situ from aromatic amines and nitrous acid (HNO(_2)).
Major Products
Oxidation: Formation of naphthoquinones.
Reduction: Formation of aminonaphthalenes.
Substitution: Formation of sulfonated naphthalenes.
Coupling: Formation of azo dyes.
Scientific Research Applications
Chemistry
In chemistry, 4-Hydroxy-7-[(4-methoxyphenyl)amino]naphthalen-2-sulphonic acid is used as an intermediate in the synthesis of dyes and pigments. Its ability to undergo coupling reactions makes it valuable in the production of azo dyes, which are widely used in textile and printing industries .
Biology
In biological research, this compound is used as a staining agent due to its affinity for certain cellular components. It helps in visualizing and differentiating cellular structures under a microscope .
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities. Its structural features allow for interactions with various biological targets, making it a candidate for drug development .
Industry
Industrially, it is used in the manufacture of specialty chemicals, including surfactants and dispersants. Its sulfonic acid group imparts water solubility, making it useful in formulations requiring aqueous compatibility .
Mechanism of Action
The mechanism of action of 4-Hydroxy-7-[(4-methoxyphenyl)amino]naphthalen-2-sulphonic acid involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces. The hydroxy and amino groups can form hydrogen bonds with biological macromolecules, while the aromatic system can engage in π-π interactions with aromatic residues in proteins .
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-7-[(4-methoxyphenyl)amino]naphthalene-1-sulphonic acid
- 4-Hydroxy-7-[(4-ethoxyphenyl)amino]naphthalen-2-sulphonic acid
- 4-Hydroxy-7-[(4-methoxyphenyl)amino]naphthalene-2-carboxylic acid
Uniqueness
Compared to similar compounds, 4-Hydroxy-7-[(4-methoxyphenyl)amino]naphthalen-2-sulphonic acid is unique due to its specific substitution pattern, which influences its reactivity and interaction with other molecules. The presence of both hydroxy and sulfonic acid groups enhances its solubility and reactivity, making it versatile for various applications .
Properties
IUPAC Name |
4-hydroxy-7-(4-methoxyanilino)naphthalene-2-sulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5S/c1-23-14-5-2-12(3-6-14)18-13-4-7-16-11(8-13)9-15(10-17(16)19)24(20,21)22/h2-10,18-19H,1H3,(H,20,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SERHNKPMCYWTBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=CC3=CC(=CC(=C3C=C2)O)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3059476 | |
Record name | 2-Naphthalenesulfonic acid, 4-hydroxy-7-[(4-methoxyphenyl)amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3059476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118-51-4 | |
Record name | 4-Hydroxy-7-[(4-methoxyphenyl)amino]-2-naphthalenesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=118-51-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | EINECS 204-257-1 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118514 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Naphthalenesulfonic acid, 4-hydroxy-7-[(4-methoxyphenyl)amino]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Naphthalenesulfonic acid, 4-hydroxy-7-[(4-methoxyphenyl)amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3059476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-hydroxy-7-[(4-methoxyphenyl)amino]naphthalen-2-sulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.871 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Hydroxy-7-[(4-methoxyphenyl)amino]-2-naphthalenesulfonic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A828HG7RM9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.